![molecular formula C23H21ClN2O B3978403 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3978403.png)
1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine
Overview
Description
1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine, also known as CBTQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CBTQ belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has also been shown to exhibit antioxidant activity, which may help to protect against oxidative damage in the body. Additionally, 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has been shown to exhibit antitumor activity, which may make it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has been shown to exhibit a range of pharmacological activities, which makes it a versatile compound for investigating various biological processes. However, there are also some limitations to the use of 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has not been extensively tested in human clinical trials, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine and how it modulates various signaling pathways in the body. Another area of interest is the development of analogs of 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine that exhibit improved pharmacological properties, such as increased potency and selectivity. Overall, further research on 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has the potential to provide valuable insights into its therapeutic applications and contribute to the development of new treatments for a range of diseases.
Scientific Research Applications
1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. 1-(3-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c1-16-14-21(25-19-10-3-2-4-11-19)20-12-5-6-13-22(20)26(16)23(27)17-8-7-9-18(24)15-17/h2-13,15-16,21,25H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUMQPAZXHIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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